molecular formula C19H22N2O4S B2671005 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide CAS No. 899975-85-0

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2671005
CAS No.: 899975-85-0
M. Wt: 374.46
InChI Key: ROBNRWUVDUZUCO-UHFFFAOYSA-N
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Description

N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1,1-dioxo-thiazinan ring system. This six-membered sulfone-containing heterocycle is linked to a phenyl group at position 4, while the acetamide moiety is substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-18-10-4-15(5-11-18)14-19(22)20-16-6-8-17(9-7-16)21-12-2-3-13-26(21,23)24/h4-11H,2-3,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBNRWUVDUZUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminophenylthiazinane-1,1-dioxide under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the thiazinane ring to its corresponding thiazolidine form.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are employed.

Major Products

The major products formed from these reactions include sulfone derivatives, thiazolidine compounds, and various substituted aromatic derivatives.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiazinane ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Diversity

The target compound’s closest analogs differ in core heterocycles and substituent patterns (Table 1):

Compound Name / ID (from Evidence) Core Structure Key Substituents Notable Functional Groups
Target Compound 1,1-Dioxo-thiazinan 4-(1,1-Dioxo-thiazinan-2-yl)phenyl, 4-methoxyphenyl Sulfone (dioxo), methoxy
Compound 18 Thiazole 4-(4-Methoxyphenyl)thiazol-2-yl, 4-methoxyphenylpiperazine Piperazine, methoxy
5j Acetamide (non-heterocyclic) 4-Morpholinosulfonylphenyl, 4-methoxyphenylamino Morpholinosulfonyl, methoxy
CDD-934506 1,3,4-Oxadiazole 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-sulfanyl Oxadiazole, sulfanyl
Compound 27 Thiazolo-triazole 5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-ylthio Triazole, morpholino

Key Observations :

  • The thiazinan sulfone in the target compound distinguishes it from thiazole (), oxadiazole (), and triazole () analogs.
  • The 4-methoxyphenyl group is a common feature in multiple analogs (e.g., compound 18 , 5j ), suggesting its role in enhancing solubility or π-π stacking interactions.
Physical and Spectral Properties

Comparative data for melting points (mp), molecular weights (MW), and spectral characteristics are summarized below:

Compound Name / ID mp (°C) MW (g/mol) Spectral Data Highlights
Target Compound Not reported ~392.45* Expected IR: S=O (1150–1250 cm⁻¹), C=O (1650–1750 cm⁻¹)
Compound 18 302–303 438.54 NMR: δ 3.78 (s, 3H, OCH₃), δ 7.6–6.8 (aromatic protons)
5j Crystalline solid 447.48 ¹H-NMR: δ 3.84 (s, 3H, OCH₃), δ 8.1–6.9 (aromatic protons)
CDD-934506 Not reported 404.41 HRMS: m/z 405.12 (M+H⁺)
Compound 27 Solid 504.60 ¹³C-NMR: δ 168.2 (C=O), δ 55.3 (OCH₃)

Notes:

  • The target compound’s molecular weight (~392.45) is lower than compound 18 (438.54) due to the absence of a piperazine group.
  • The methoxy group in all compounds results in similar NMR signals (δ ~3.7–3.8 ppm) .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and research findings related to its efficacy in various applications.

Structural Characteristics

The compound features a thiazinan ring, which is known for its potential interactions with biological targets. The presence of the methoxyphenyl group may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.

Property Details
Molecular Formula C16H16N2O3S
IUPAC Name This compound
CAS Number To be determined

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, studies on related thiazolidine derivatives have shown significant inhibition against various bacterial strains. The thiazinan moiety may contribute to this activity by interfering with bacterial enzyme functions or cellular processes.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. A study focusing on structurally analogous compounds demonstrated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The precise mechanism of action for this compound remains under investigation but may involve the inhibition of specific kinases or transcription factors .

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets such as enzymes or receptors. The thiazinan group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound's efficacy. Additionally, the methoxy group could participate in hydrogen bonding interactions that stabilize the ligand-receptor complex.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several thiazolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a thiazinan structure exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for further development as antimicrobial agents .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of this compound. The results demonstrated significant cell death at micromolar concentrations, highlighting its potential as an anticancer therapeutic candidate. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways .

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazinan Intermediate : Cyclization reactions are performed to create the thiazinan structure.
  • Coupling Reaction : The thiazinan intermediate is coupled with a phenolic compound through nucleophilic substitution.
  • Final Amide Formation : The final product is formed by reacting the phenolic compound with an acetamide derivative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide and related acetamide derivatives?

  • Methodological Answer: Synthesis often involves multi-step reactions starting with condensation of substituted phenylacetamide precursors with thiazinane derivatives. For example, hydrazine monohydrate and aromatic aldehydes are used to form intermediate hydrazinyl derivatives, followed by cyclization with sulfur-containing reagents to introduce the 1,1-dioxothiazinane moiety. Characterization typically employs IR, NMR (¹H and ¹³C), and mass spectrometry to confirm regiochemistry and purity .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer: Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1680–1720 cm⁻¹, S=O stretching at ~1150–1250 cm⁻¹).
  • NMR spectroscopy resolves aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and acetamide protons (δ ~2.1 ppm).
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with deviations <5 ppm .

Q. What preliminary biological activities have been reported for structurally analogous acetamide-thiazinane hybrids?

  • Methodological Answer: Analogous compounds exhibit antimicrobial and anticancer potential. For instance, derivatives with 4-fluorophenyl or piperazine substituents show moderate activity against Staphylococcus aureus (MIC 8–32 µg/mL) and breast cancer cell lines (IC₅₀ 10–50 µM) via mechanisms involving membrane disruption or apoptosis induction. Screening protocols typically use broth microdilution (CLSI guidelines) and MTT assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl or thiazinane rings) influence biological activity and pharmacokinetic properties?

  • Methodological Answer:

  • Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance antimicrobial potency by improving membrane penetration.
  • Methoxy groups increase metabolic stability but may reduce solubility.
  • Thiazinane ring substitution modulates target binding (e.g., dihydrofolate reductase inhibition via π-π stacking with the dioxo-sulfur group). Computational docking (AutoDock Vina) and QSAR models (r² >0.85) guide rational design .

Q. What crystallographic data are available for related compounds, and how can they inform conformational analysis?

  • Methodological Answer: X-ray crystallography of analogs (e.g., 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[1,2-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide) reveals planar acetamide moieties and dihedral angles of ~15° between thiazinane and phenyl rings. Hydrogen bonding (N-H···O=S) stabilizes the crystal lattice, suggesting similar intermolecular interactions in the target compound .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardization strategies include:

  • Using identical cell lines (e.g., MCF-7 for breast cancer) from authenticated repositories.
  • Normalizing data to reference inhibitors (e.g., doxorubicin for cytotoxicity).
  • Applying multivariate statistical analysis (ANOVA with Tukey post-hoc tests) to account for batch effects .

Q. What mechanistic insights exist for the compound’s interaction with enzymatic targets like DHFR or kinases?

  • Methodological Answer: Molecular dynamics simulations (AMBER force field) suggest that the dioxothiazinane group binds to DHFR’s hydrophobic pocket, displacing dihydrofolate. Fluorescence quenching assays (Kd ~2–5 µM) corroborate competitive inhibition. For kinase targets (e.g., EGFR), Western blotting detects reduced phosphorylation (pTyr1068) at 10 µM .

Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis Multi-step condensation, cyclizationYield optimization (e.g., 40–60% via microwave-assisted synthesis)
Structural Analysis XRD, NMR, HRMSBond lengths (Å), coupling constants (Hz)
Bioactivity Screening Broth microdilution, MTT assaysMIC, IC₅₀, selectivity index (SI >10)
Computational Modeling Molecular docking, QSARBinding energy (ΔG < -8 kcal/mol), r² values

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